Boc-Arg-OH.HCl

描述

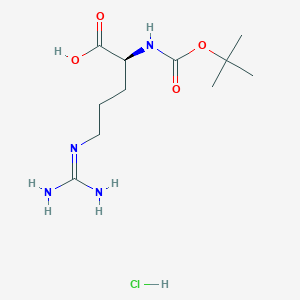

Boc-Arg-OHIt is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is commonly used in peptide synthesis as a protecting group for the amino acid arginine.

准备方法

The preparation of Boc-Arg-OH.HCl involves two main steps:

tert-Butoxycarbonylation: L-arginine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form tert-butoxycarbonyl-L-arginine.

Hydrochloride Formation: The tert-butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to produce this compound.

In industrial production, these reactions are typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

化学反应分析

Boc-Arg-OH.HCl undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free L-arginine.

Peptide Coupling: this compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds. This reaction typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The guanidino group of arginine can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

科学研究应用

Peptide Synthesis

Overview

Boc-Arg-OH.HCl is extensively used as a building block in the synthesis of peptides and proteins. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during solid-phase peptide synthesis (SPPS), enhancing the stability and solubility of arginine in organic solvents.

Key Features

- Molecular Formula : C₁₁H₂₃ClN₄O₄

- Molecular Weight : 292.79 g/mol

- Purity : ≥97%

Case Study: Solid-Phase Peptide Synthesis

In a study aimed at synthesizing bioactive peptides, this compound was utilized to construct various peptide chains. The incorporation of this compound facilitated the formation of peptide bonds and improved yields in SPPS processes. The efficiency of the synthesis was attributed to the stable protection offered by the Boc group, allowing for multiple coupling steps without premature deprotection.

Biological Studies

Overview

The compound is instrumental in studying enzyme-substrate interactions, protein folding, and other biochemical processes. Its role as an intermediate in peptide synthesis makes it vital for understanding various cellular functions.

Applications in Research

- Enzyme Interactions : this compound has been used to investigate the binding affinities of enzymes with substrates that contain arginine residues.

- Protein Folding Studies : Researchers have employed this compound to analyze how arginine-containing peptides fold and interact within cellular environments.

Medicinal Chemistry

Overview

this compound serves as a precursor for synthesizing arginine-containing pharmaceuticals and bioactive peptides. Its application extends to drug development, particularly in creating compounds that mimic natural peptides.

Case Study: Pharmaceutical Development

A recent investigation focused on synthesizing a series of arginine-rich peptides using this compound as a starting material. These peptides exhibited significant biological activity against specific cancer cell lines, demonstrating the compound's potential in therapeutic applications.

Chemical Analysis

Overview

In analytical chemistry, this compound is utilized as a standard reference material in mass spectrometry and other analytical techniques. Its defined structure allows for accurate calibration and validation of analytical methods.

| Application Area | Details |

|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis |

| Biological Studies | Investigating enzyme interactions and protein folding |

| Medicinal Chemistry | Precursor for arginine-containing pharmaceuticals |

| Chemical Analysis | Standard reference material for mass spectrometry |

作用机制

The mechanism of action of Boc-Arg-OH.HCl primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of arginine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group, allowing the peptide to assume its native structure and function .

相似化合物的比较

Boc-Arg-OH.HCl can be compared with other similar compounds used in peptide synthesis, such as:

Fmoc-Arg-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the Boc group. Fmoc protection is typically removed under basic conditions, providing an alternative to Boc protection.

Cbz-Arg-OH: This compound uses the benzyloxycarbonyl (Cbz) group as a protecting group. Cbz protection is removed under hydrogenation conditions.

This compound is unique in its specific use for protecting the guanidino group of arginine, making it particularly valuable in the synthesis of arginine-rich peptides and proteins.

生物活性

Boc-Arg-OH.HCl, or N-(tert-butoxycarbonyl)-L-arginine hydrochloride, is a derivative of the amino acid arginine that plays a significant role in various biological processes. This article explores its synthesis, properties, and biological activities, supported by relevant data tables and research findings.

This compound is synthesized through the protection of the amino group in arginine with a tert-butoxycarbonyl (Boc) group. This protection enhances the stability and solubility of arginine in organic solvents, making it suitable for peptide synthesis. The compound has a molecular formula of C₁₁H₂₃ClN₄O₄ and a molecular weight of 292.79 g/mol .

1. Peptide Synthesis and Bioactivity

This compound is widely used as a building block in peptide synthesis. The guanidine group in arginine facilitates cation-π interactions, which are crucial for protein structure and function. These interactions contribute to the stability of peptide conformations and enhance their biological activity .

Table 1: Biological Activities of Peptides Containing Arginine

| Peptide Name | Activity | Reference |

|---|---|---|

| MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe) | Antinociceptive effects | |

| Cyclic Enkephalin Analogues | µ-opioid receptor agonists | |

| Various Arginine Derivatives | Enzyme activity modulation |

2. Role in Enzyme Activity

Research indicates that arginine residues are critical for the activity of serine proteases, which are involved in blood clotting and other physiological processes. The presence of arginine enhances the hydrolytic activity of these enzymes, making this compound valuable in biochemical assays .

3. Applications in Drug Development

This compound has been utilized in the development of prodrugs aimed at improving bioavailability. For instance, peptides with masked charges can be transformed into lipophilic prodrugs that are more readily absorbed through biological membranes. This strategy has shown promise in enhancing the pharmacokinetic profiles of therapeutic peptides .

Case Studies

Case Study 1: Prodrug Development

A study focused on synthesizing an arginine derivative with a masked charge to create an effective vasopressin prodrug demonstrated that this compound could be activated to release the parent peptide upon enzymatic cleavage in circulation. This approach significantly improved the oral bioavailability of peptides that would otherwise be rapidly degraded .

Case Study 2: Tanning Reactions

In cosmetic chemistry, this compound has been studied for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. The compound was found to enhance color development kinetics, showcasing its utility beyond traditional biological applications .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Arg-OH.HCl with high purity?

- Methodology : Synthesis typically involves coupling Boc-protected arginine with hydrochloric acid under anhydrous conditions. Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .

- Purification using recrystallization or reverse-phase HPLC to remove unreacted starting materials and byproducts .

- Verification of purity via melting point analysis, NMR (for structural confirmation), and mass spectrometry (for molecular weight validation) .

Q. How can researchers characterize this compound using spectroscopic methods?

- Approach :

- NMR : Use - and -NMR to confirm the integrity of the Boc group and arginine backbone. DMSO-d₆ is a common solvent for resolving exchangeable protons (e.g., guanidinium group) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF can confirm molecular weight, with attention to isotopic patterns for chloride counterion detection .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹) .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Analysis :

- Byproducts like deprotected arginine or dipeptide adducts may form. These are detected via HPLC retention time discrepancies or unexpected NMR signals .

- Quantify impurities using calibration curves from spiked standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in solid-phase peptide synthesis (SPPS)?

- Experimental Design :

- Vary coupling reagents (e.g., HOBt/DIC vs. PyBOP) to assess efficiency .

- Test solvent systems (e.g., DMF vs. NMP) for solubility and side reaction minimization.

- Use design of experiments (DoE) to evaluate interactions between temperature, coupling time, and reagent stoichiometry .

Q. What strategies resolve discrepancies in this compound stability data under varying pH conditions?

- Data Contradiction Analysis :

- Replicate stability assays (e.g., HPLC purity over time) under controlled pH (2–12) and temperature .

- Compare degradation products via LC-MS to identify pH-dependent hydrolysis pathways (e.g., Boc group cleavage vs. guanidinium deprotonation) .

- Cross-reference findings with literature on analogous Boc-protected amino acids .

Q. How does this compound interact with transition metals in catalytic peptide systems?

- Methodology :

- Conduct titration experiments using UV-Vis or fluorescence spectroscopy to monitor metal binding (e.g., Cu²⁺, Ni²⁺) .

- Employ density functional theory (DFT) calculations to model coordination geometries and compare with experimental data .

Q. What analytical approaches validate this compound’s role in preventing racemization during peptide elongation?

- Experimental Design :

- Use chiral HPLC or circular dichroism (CD) to quantify D/L-isomer ratios in synthesized peptides .

- Compare racemization rates with unprotected arginine controls under identical SPPS conditions .

Q. Data Reproducibility and Reporting

Q. How should researchers document this compound synthesis protocols for reproducibility?

- Guidelines :

- Report exact molar ratios, solvent grades, and drying procedures (e.g., molecular sieves for anhydrous reactions) .

- Include raw spectral data (NMR, MS) and chromatograms in supplementary materials .

- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental detail depth .

Q. What statistical methods are appropriate for analyzing this compound’s thermodynamic solubility data?

- Analysis :

- Use nonlinear regression to fit solubility vs. temperature profiles (van’t Hoff equation) .

- Apply ANOVA to compare solubility across solvent systems (e.g., aqueous vs. organic mixtures) .

Q. Ethical and Literature Practices

Q. How should researchers address conflicting literature reports on this compound’s melting point?

属性

CAS 编号 |

35897-34-8 |

|---|---|

分子式 |

C11H22N4O4 |

分子量 |

274.32 g/mol |

IUPAC 名称 |

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14) |

InChI 键 |

HSQIYOPBCOPMSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-] |

规范 SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O |

同义词 |

35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。